molecular formula C11H8O4 B1682677 3,5-Dihydroxy-2-naphthoic acid CAS No. 89-35-0

3,5-Dihydroxy-2-naphthoic acid

Cat. No. B1682677
CAS RN: 89-35-0
M. Wt: 204.18 g/mol
InChI Key: YELLAPKUWRTITI-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-2-naphthoic acid is a derivative of Naphthoic acid. It is used as a negative or positive NMDA receptor inhibitor, via allosteric control . NMDA receptors regulate central nervous system functions .


Synthesis Analysis

The synthesis of Cd (II), Cu (II), Mn (II) and Zn (II) complexes are achieved by adding hydrazine hydrate and 3,5-dihydroxy-2-naphthoic acid in the ratio 1:4 to the corresponding metal nitrates . The synthesized complexes are characterized by elemental analysis, IR, UV, TG-DTA and XRD analysis .


Molecular Structure Analysis

The molecular structure of 3,5-Dihydroxy-2-naphthoic acid has been analyzed using various techniques such as IR, UV, TG-DTA and XRD .


Chemical Reactions Analysis

3,5-Dihydroxy-2-naphthoic acid is involved in various chemical reactions. For instance, it is used in the synthesis of Cd (II), Cu (II), Mn (II) and Zn (II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dihydroxy-2-naphthoic acid include its molecular weight, which is 204.18 g/mol .

Scientific Research Applications

Anticancer Properties

3,5-Dihydroxy-2-naphthoic acid has been used as a substrate in the synthesis of compounds with notable anticancer properties. A study by Dang Thi et al. (2015) utilized 1,4-Dihydroxy-2-naphthoic acid in a five-step synthesis process to create benzo[g]isochromene-5,10-diones, which demonstrated cytotoxic activity against various cancer cell lines (Dang Thi et al., 2015).

Synthesis of Azo Dyes

In a study by Atay and Ulutürk (2022), 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid was synthesized using 2-Naphthylamine and 3,5-dihydroxybenzoic acid. This study emphasizes the role of 3,5-Dihydroxy-2-naphthoic acid in creating new azo dyes, further characterized by various spectroscopic techniques and theoretical calculations (Atay & Ulutürk, 2022).

Transition Metal Complexes

Natarajan et al. (2017) explored the creation of transition metal complexes using 3,5-Dihydroxy-2-naphthoic acid and its nano metal oxides. These complexes were found to be useful as chelating agents, fluorescent indicators, and in the manufacturing of dyestuffs, showcasing the diverse applications of 3,5-Dihydroxy-2-naphthoic acid in metal coordination chemistry (Natarajan et al., 2017).

Aryl Hydrocarbon Receptor Agonists/Antagonists

Cheng et al. (2017) conducted a study on microbial-derived 1,4-Dihydroxy-2-naphthoic acid and related compounds as aryl hydrocarbon receptor agonists/antagonists. Their research highlighted the potential of 3,5-Dihydroxy-2-naphthoic acid in modulating immune and inflammatory responses, particularly in the gut (Cheng et al., 2017).

Modification of Nanoparticles

Savic et al. (2013) investigated the surface modification of TiO2 nanoparticles with ligands like 3,5-Dihydroxy-2-naphthoic acid. This modification altered the optical properties of the nanoparticles, suggesting its potential in materials science and nanotechnology (Savic et al., 2013).

Photophysical Studies

Mishra et al. (2001) examined the spectral and photophysical properties of 3-hydroxy-2-naphthoic acid, contributing to our understanding of excited-state intramolecular proton transfer and its implications in photophysics and photochemistry (Mishra et al., 2001).

Safety And Hazards

3,5-Dihydroxy-2-naphthoic acid may be harmful if swallowed. It may cause respiratory irritation and serious eye damage .

Future Directions

3,5-Dihydroxy-2-naphthoic acid has potential applications in the treatment of diseases that involve mitochondrial pyruvate and energy metabolism, as well as cellular respiration . It could be useful in the treatment of cancer or other diseases that involve these processes .

properties

IUPAC Name

3,5-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELLAPKUWRTITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237470
Record name 3,5-Dihydroxy-2-naphthoic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxy-2-naphthoic acid

CAS RN

89-35-0
Record name 3,5-Dihydroxy-2-naphthalenecarboxylic acid
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Record name 3,5-Dihydroxy-2-naphthoic acid
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Record name 3,5-Dihydroxy-2-naphthoic acid
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Record name 3,5-Dihydroxy-2-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
L Yu, X Zhan, Q Liu, Y Sun, M Li, Y Zhao… - Frontiers in …, 2020 - frontiersin.org
Human babesiosis is caused by apicomplexan Babesia parasites, including Babesia microti, Babesia crassa, Babesia sp. MOI, Babesia divergens, Babesia duncani, and Babesia …
Number of citations: 5 www.frontiersin.org
A Natarajan, K Ponnuswamy, K Ayyasamy - Asian J. Chem, 2017 - researchgate.net
Synthesis of Cd (II), Cu (II), Mn (II) and Zn (II) complexes are achieved by adding hydrazine hydrate and 3, 5-dihydroxy-2-naphthoic acid in the ratio 1: 4 to the corresponding metal …
Number of citations: 3 www.researchgate.net
TD Savić, ZV Šaponjić, MI Čomor, JM Nedeljković… - Nanoscale, 2013 - pubs.rsc.org
The surface modification of nanocrystalline TiO2 particles (45 Å) with salicylate-type ligands consisting of an extended aromatic ring system, specifically 3-hydroxy-2-naphthoic acid, 3,5-…
Number of citations: 47 pubs.rsc.org
SA Vaughn, K Deal, K Dickens, T Morgan… - 2006 - digitalcommons.georgiasouthern …
Research on the hydrogen bonding patterns of 3, 5-dihydroxy-2-naphthoic acid was conducted by several undergraduate students. The compound was first crystallized and then …
H Oda - Dyes and pigments, 2008 - Elsevier
Color formers are extensively used in information-recording systems or thermochromic systems for textiles, but their light fastness properties are poor; improvement of light fastness is …
Number of citations: 33 www.sciencedirect.com
H Takikawa, T Hashimoto, M Matsuura, T Tashiro… - Tetrahedron …, 2008 - Elsevier
Basidifferquinones, isolated from Streptomyces sp., are potent inducers for fruiting-body formation of a basidiomycete Polyporus arcularius. Construction of the basic framework of …
Number of citations: 7 www.sciencedirect.com
H Oda - Journal of Chemical Technology & Biotechnology …, 1995 - Wiley Online Library
Fluorans are given considerable attention as functional dyes for heat‐and/or pressure‐sensitive recording media. Numerous potential metal complexes were synthesised to prolong the …
Number of citations: 10 onlinelibrary.wiley.com
HS Cheema, O Prakash, A Pal, F Khan… - Parasitology …, 2014 - Elsevier
Plants are known as the source of novel agents for develo** new antimalarial drugs. Glabridin is a polyphenolic flavonoid, a main constituent in the roots of Glycyrrhiza glabra …
Number of citations: 53 www.sciencedirect.com
H Gershon, R Parmegiani - Applied Microbiology, 1962 - Am Soc Microbiol
Seventy-seven compounds were screened by the disc-plate method against strains of five bacteria and five fungi. A new constant was proposed to describe the antimicrobial activity of a …
Number of citations: 43 journals.asm.org
V Kumbaraci, B Aydogan, N Talinli… - Journal of Polymer …, 2012 - Wiley Online Library
A 1,3‐benzodioxole derivative of naphthodioxinone, namely 2‐(benzo[d][1,3]dioxol‐5‐yl)‐9‐hydroxy‐2‐phenyl‐4H‐naphtho[2,3‐d][1,3]dioxin‐4‐one was synthesized and characterized…
Number of citations: 54 onlinelibrary.wiley.com

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